molecular formula C8H6BrClO3 B2674812 5-Bromo-2-chloro-3-methoxybenzoic acid CAS No. 1415467-76-3

5-Bromo-2-chloro-3-methoxybenzoic acid

Cat. No.: B2674812
CAS No.: 1415467-76-3
M. Wt: 265.49
InChI Key: FDCMDUOAPPRKAB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-chloro-3-methoxybenzoic acid typically involves the bromination and chlorination of 3-methoxybenzoic acid. One common method starts with 2-chlorobenzoic acid, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. The process includes steps such as chlorination, bromination, and hydrolysis, with careful control of temperature and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and derivatives, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

5-Bromo-2-chloro-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-4-chloro-2-methoxybenzoic acid
  • 2-Chloro-3-methoxybenzoic acid

Uniqueness

5-Bromo-2-chloro-3-methoxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

5-bromo-2-chloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCMDUOAPPRKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 55 (25.0 g, 89.4 mmol) in THF (100 mL), H2O (100 mL) and MeOH (100 mL) was added aq. 5 N NaOH dropwise at 0° C. The mixture was stirred at room temperature for 1 hour. Conc. HCl was added to the mixture to acidify and the mixture was extracted with EtOAc (500 mL×2). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo to afford the crude acid 56 (22.6 g, 96%) as an orange solid.
Quantity
25 g
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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Quantity
100 mL
Type
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Reaction Step One
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Quantity
100 mL
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100 mL
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0 (± 1) mol
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Yield
96%

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